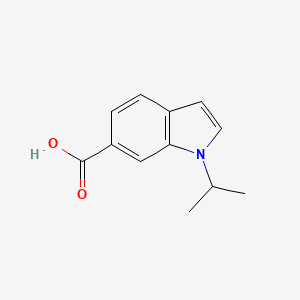

1-(propan-2-yl)-1H-indole-6-carboxylic acid

Description

Properties

IUPAC Name |

1-propan-2-ylindole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8(2)13-6-5-9-3-4-10(12(14)15)7-11(9)13/h3-8H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGHVWTWRRQKDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC2=C1C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Propan-2-yl)-1H-indole-6-carboxylic acid, also known as indole-6-carboxylic acid derivative, has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound belongs to a class of indole derivatives that have been studied for various pharmacological effects, including antiviral, antibacterial, and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C12H13NO2

- Molecular Weight : 203.24 g/mol

- Functional Groups : Indole ring, carboxylic acid group

Antiviral Activity

Recent studies have highlighted the antiviral potential of indole derivatives, particularly their role as inhibitors of HIV-1 integrase. For instance, derivatives of indole-2-carboxylic acid have shown significant inhibitory effects on HIV-1 integrase with IC50 values ranging from 0.13 to 32.37 μM, indicating their potential as therapeutic agents against HIV . The mechanism involves chelation of magnesium ions within the integrase active site, which is crucial for viral replication.

Antibacterial Activity

Indole derivatives have also been evaluated for their antibacterial properties. A study demonstrated that certain indole-based compounds exhibited minimum inhibitory concentrations (MIC) as low as 0.98 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) . This suggests that this compound may possess similar antibacterial efficacy due to structural similarities with other effective indole derivatives.

Anticancer Activity

Indole compounds have been investigated for their anticancer properties, particularly in inhibiting cyclin-dependent kinases (CDKs). Some indole derivatives have shown potent antiproliferative effects against various cancer cell lines, including colon and lung carcinoma cells . The specific activity of this compound in cancer models remains to be fully elucidated but is a promising area for further research.

Case Study: Antiviral Efficacy

A recent study focused on the synthesis and biological evaluation of various indole derivatives, including this compound. The study found that modifications at the C2 and C3 positions of the indole core significantly enhanced integrase inhibition, suggesting that structural optimization can lead to more potent antiviral agents .

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Integrase inhibition |

| Indole derivative A | 0.13 | Mg2+ chelation |

| Indole derivative B | 32.37 | π-stacking interaction |

Research Findings on Antibacterial Activity

In a comparative study assessing the antibacterial activity of various indoles, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated a broad spectrum of activity, with some compounds demonstrating significant inhibition against resistant strains like MRSA .

Scientific Research Applications

3-Formyl-1-(propan-2-yl)-1H-indole-6-carboxylic acid is a chemical compound featuring an indole structure with a formyl group (-CHO) at the 3-position, an isopropyl group at the 1-position, and a carboxylic acid group (-COOH) at the 6-position of the indole ring. This arrangement contributes to its chemical properties and potential biological activities.

Potential Applications

- Pharmaceutical Development Derivatives may serve as leads in drug discovery, particularly for antiviral compounds.

- Biochemical Research Interaction studies have focused on its binding affinity with various biological targets, including enzymes and receptors. Modifications at specific positions on the indole core can enhance binding affinity and biological activity against HIV integrase.

Related Research

Research indicates that compounds related to 3-formyl-1-(propan-2-yl)-1H-indole-6-carboxylic acid exhibit significant biological activities. For instance, derivatives of indole-2-carboxylic acid have shown promising results as inhibitors of HIV-1 integrase, suggesting potential antiviral properties . Structural optimization studies have shown that modifications at specific positions on the indole core can enhance binding affinity and biological activity against HIV integrase.

One study found that an indole-2-carboxylic acid derivative effectively inhibited the strand transfer of HIV-1 integrase, with the indole core and C2 carboxyl group chelating the two Mg2+ ions within the active site of integrase . Further structural optimizations led to a derivative with a markedly increased integrase inhibitory effect . Binding mode analysis revealed that introducing a long branch on C3 of the indole core improved the interaction with the hydrophobic cavity near the active site of integrase, indicating that indole-2-carboxylic acid is a promising scaffold for the development of integrase inhibitors .

Another study showed that the indole nitrogen and 2-carboxyl group chelated two metals within the active site, and a π-stacking interaction was observed between the indole core and dA21 . The integrase strand transfer inhibitory activity was then investigated using an HIV-1 integrase assay kit . The results proved that the compound inhibited the integration of vDNA, indicating the potential of indole-2-carboxylic acid as an HIV-1 integrase inhibitor . Structural optimizations were further performed on the indole-2-carboxylic acid scaffold to improve the integrase inhibitory effect .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or diazomethane-mediated conditions. This reaction is critical for modifying solubility and bioavailability.

Table 1: Esterification Conditions and Yields

| Reagents & Conditions | Yield | Reference |

|---|---|---|

| H₂SO₄ in MeOH, reflux (16–24 h) | 53–88% | |

| Diazomethane in Et₂O, −15°C (1 h) | 85% |

Mechanism :

-

Acid-catalyzed esterification : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by methanol.

-

Diazomethane method : Direct methylation via CH₂N₂ generates methyl esters without requiring acidic conditions .

Nucleophilic Substitution

The carboxylic acid participates in nucleophilic acyl substitution to form derivatives such as amides or acid chlorides.

Key Observations:

-

Amide formation : Reacting with amines (e.g., benzimidazole-propylamine) under coupling agents like EDC/HOBt yields carboxamide derivatives.

-

Acid chloride intermediates : Conversion to acyl chlorides (e.g., using SOCl₂ or oxalyl chloride) enables further reactions with alcohols or amines .

Functionalization of the Indole Core

The indole ring undergoes electrophilic substitution, though the isopropyl group at position 1 sterically hinders reactivity at adjacent positions.

Reported Modifications:

-

C3 bromination : Halogenation at position 3 enables cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig) .

-

Vilsmeier–Haack formylation : Introduces formyl groups at position 3 for subsequent reductions or condensations .

Biological Activity Implications

Derivatives of 1-(propan-2-yl)-1H-indole-6-carboxylic acid exhibit enhanced pharmacological properties post-modification:

-

Ester derivatives : Improved membrane permeability for antiviral applications .

-

Amide derivatives : Increased binding affinity to enzyme targets (e.g., HIV-1 integrase) .

Stability and Reactivity Considerations

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Differences and Implications

Substituent Position and Size :

- The isopropyl group in the target compound increases lipophilicity compared to smaller substituents like methyl (e.g., 1-methyl-1H-indole-6-carboxylic acid) . This enhances membrane permeability but may reduce aqueous solubility.

- Methoxy groups (e.g., 6-methoxy-1H-indole-2-carboxylic acid) introduce electron-donating effects, altering electronic distribution and reactivity .

Functional Group Modifications :

- The carboxylic acid at position 6 enables hydrogen bonding and ionic interactions, critical for binding to biological targets. Derivatives with ester groups (e.g., methyl 1-isopropyl-1H-indole-6-carboxylate) are more lipophilic and serve as prodrugs .

- Dual carboxylic acid groups (e.g., 1-(4-carboxyphenyl)-1H-indole-6-carboxylic acid) significantly increase polarity, favoring interactions with charged residues in enzymes .

Preparation Methods

General Synthetic Strategy

The preparation of 1-(propan-2-yl)-1H-indole-6-carboxylic acid typically proceeds through the following stages:

- Starting material selection: 6-substituted indole derivatives, especially 6-bromoindole-2-carboxylic acid or methyl 1H-indole-6-carboxylate, are commonly used as precursors.

- N-alkylation: Introduction of the isopropyl (propan-2-yl) group at the nitrogen atom (N1) of the indole ring.

- Ester hydrolysis: Conversion of methyl esters to the corresponding carboxylic acid.

- Functional group modifications: Optional substitutions or reductions on the indole ring to optimize yield and purity.

Preparation of the Indole-6-carboxylic Acid Core

The core structure, indole-6-carboxylic acid, is prepared by hydrolysis of methyl indole-6-carboxylate esters. Several methods have been reported with varying yields and conditions:

These hydrolysis reactions are crucial for obtaining the free carboxylic acid at the 6-position, which is essential for further functionalization and biological activity.

Alternative Synthetic Routes and Functionalization at C6 Position

Research articles describe synthetic routes involving 6-bromoindole-2-carboxylic acid derivatives as intermediates for functionalization at the 6-position, which can be adapted for the preparation of this compound:

- Buchwald–Hartwig amination at the 6-position to introduce various amines, catalyzed by palladium acetate, followed by hydrolysis of esters to acids.

- Esterification and hydrolysis steps to protect and deprotect the carboxyl group during substitution reactions.

- Reduction and substitution reactions to modify other positions on the indole ring if needed.

Summary Table of Key Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Methyl indole-6-carboxylate | LiOH·H2O in THF/MeOH/H2O, 60°C, 6 h | Indole-6-carboxylic acid | 85–95 | Hydrolysis of ester to acid |

| 2 | Indole-6-carboxylic acid | Isopropyl halide, base (K2CO3 or NaH), DMF, 50-80°C | This compound | Not specified | N-alkylation at N1 position |

| 3 | 6-Bromoindole-2-carboxylic acid ester | Pd(OAc)2 catalyzed Buchwald–Hartwig amination | Substituted indole derivatives | Variable | Functionalization at C6 position (alternative) |

Q & A

Q. What synthetic methodologies are established for 1-(propan-2-yl)-1H-indole-6-carboxylic acid?

Methodological Answer: The compound can be synthesized via Fischer indole synthesis or condensation reactions involving substituted indole precursors. For example:

- Step 1: React 3-formyl-1H-indole-2-carboxylic acid with isopropyl hydrazine under acidic conditions (e.g., acetic acid) to form the indole scaffold .

- Step 2: Carboxylic acid functionalization at the 6-position can be achieved using chloroacetic acid and sodium acetate under reflux .

- Purity Control: Post-synthesis purification via recrystallization (e.g., from acetic acid) yields 95% purity, as confirmed by HPLC .

Q. How is structural identity validated for this compound?

Methodological Answer:

- Spectroscopic Techniques:

- NMR: and NMR to confirm substitution patterns (e.g., isopropyl group at position 1, carboxylic acid at position 6) .

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (203.24 g/mol) .

- Crystallography: Single-crystal X-ray diffraction using SHELX software for 3D structural determination .

Q. What are the stability considerations for long-term storage?

Methodological Answer:

- Stability Data: Limited published data; however, indole derivatives are typically stored at 2–8°C under inert gas (N) to prevent oxidation.

- Experimental Validation: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to assess degradation .

Advanced Research Questions

Q. How can low yields in Fischer indole synthesis be optimized?

Methodological Answer:

- Reaction Optimization:

- Byproduct Analysis: Use LC-MS to identify side products (e.g., dimerization or over-alkylation) and adjust stoichiometry .

Q. How to resolve contradictions in spectral data between synthetic batches?

Methodological Answer:

- Multi-Technique Cross-Validation:

- Reference Standards: Source certified analytical standards (e.g., CAS 1030423-73-4) for direct spectral comparison .

Q. What strategies improve aqueous solubility for biological assays?

Methodological Answer:

- Derivatization: Synthesize sodium or potassium salts of the carboxylic acid group to enhance solubility.

- Co-Solvent Systems: Use DMSO-water mixtures (≤10% DMSO) for in vitro assays, validated by dynamic light scattering (DLS) to confirm no aggregation .

- Prodrug Design: Esterify the carboxylic acid (e.g., ethyl ester) for improved membrane permeability, followed by enzymatic hydrolysis in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.